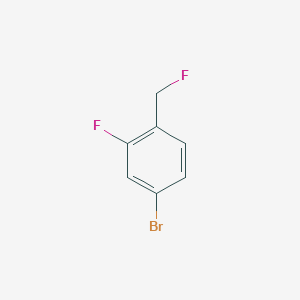

4-Bromo-2-fluoro-1-(fluoromethyl)benzene

説明

BenchChem offers high-quality 4-Bromo-2-fluoro-1-(fluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-1-(fluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-2-fluoro-1-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXBEGYNCUAPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and molecular weight of 4-Bromo-2-fluorobenzyl fluoride

This technical guide details the chemical structure, molecular weight, synthesis, and applications of 4-Bromo-2-fluorobenzyl fluoride , a specialized fluorinated building block used in medicinal chemistry.

High-Value Fluorinated Intermediate for Drug Discovery

Executive Summary

4-Bromo-2-fluorobenzyl fluoride (Systematic Name: 4-bromo-1-(fluoromethyl)-2-fluorobenzene) is a strategic intermediate in the synthesis of pharmaceutical agents. It combines a benzyl fluoride moiety—a bioisostere for benzyl alcohols and methyl groups—with a 4-bromo handle, enabling diverse cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex drug scaffolds. This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and utility in structure-activity relationship (SAR) optimization.

Chemical Identity & Structure

Nomenclature and Identification

| Property | Detail |

| Common Name | 4-Bromo-2-fluorobenzyl fluoride |

| IUPAC Name | 4-bromo-1-(fluoromethyl)-2-fluorobenzene |

| Molecular Formula | C₇H₅BrF₂ |

| SMILES | FC1=CC(Br)=CC=C1CF |

| CAS Number (Precursor) | Note: Often synthesized in situ or custom-ordered.[1] See precursors:• Alcohol: 188582-62-9 • Bromide: 76283-09-5 |

Molecular Weight Calculation

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 2 | 18.998 | 37.996 |

| Total MW | 207.017 g/mol |

Structural Analysis

-

Electronic Effects: The fluorine at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring slightly but also protecting the benzylic position from metabolic oxidation.

-

Benzylic Fluorine: The C-F bond in the benzylic position (

) is highly polar but chemically stable compared to benzylic halides (Cl, Br), making it a robust motif in final drug candidates. -

Bromine Handle: The bromine at the para position (C4) is electronically activated for palladium-catalyzed cross-coupling, allowing the attachment of this fluorinated core to larger heteroaromatic systems.

Synthesis & Manufacturing Protocols

Since the specific fluoride is often a custom intermediate, it is typically synthesized from the corresponding benzyl alcohol or benzyl bromide .

Primary Route: Deoxofluorination of Benzyl Alcohol

This is the preferred method for laboratory-scale synthesis due to high selectivity and mild conditions.

-

Precursor: (4-Bromo-2-fluorophenyl)methanol (CAS: 188582-62-9)

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask under nitrogen atmosphere.

-

Dissolution: Dissolve (4-Bromo-2-fluorophenyl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool to -78°C.

-

Addition: Dropwise add DAST (1.1 eq). Caution: DAST reacts violently with water.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (formation of less polar spot).

-

Quench: Cool to 0°C and slowly add saturated aqueous NaHCO₃. Gas evolution will occur.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Alternative Route: Halogen Exchange (Halex)

Used when the benzyl bromide precursor is more readily available.

-

Precursor: 4-Bromo-2-fluorobenzyl bromide (CAS: 76283-09-5)[2][3][4]

-

Reagent: Silver Fluoride (AgF) or TBAF (Tetrabutylammonium fluoride)

-

Solvent: Acetonitrile (MeCN)

Protocol:

-

Dissolve 4-Bromo-2-fluorobenzyl bromide in MeCN.

-

Add AgF (1.5 eq) in the dark (wrap flask in foil).

-

Stir at RT for 4–12 hours. Precipitated AgBr indicates reaction progress.

-

Filter through Celite®, concentrate, and purify.

Synthesis Workflow Diagram

Figure 1: Synthetic pathways to 4-Bromo-2-fluorobenzyl fluoride from common precursors.

Applications in Drug Discovery[7][8][9]

Bioisosterism & Metabolic Stability

The benzyl fluoride motif (

-

Mimicry: It mimics the size and shape of a benzyl alcohol (

) or methyl group ( -

Metabolic Blocking: Unlike the alcohol (prone to oxidation to aldehyde/acid) or the methyl group (prone to hydroxylation), the C-F bond is highly resistant to Cytochrome P450 metabolism.

-

pKa Modulation: The fluorine atom lowers the pKa of adjacent protons and modulates the lipophilicity (LogP) of the molecule, often improving membrane permeability.

Structure-Activity Relationship (SAR) Logic

The 4-bromo substituent allows this molecule to function as a "warhead" for fragment-based drug design.

Figure 2: SAR utility of the 4-Bromo-2-fluorobenzyl fluoride scaffold.

Physical & Chemical Properties (Predicted)

| Property | Value (Predicted) | Note |

| Physical State | Liquid or Low-Melting Solid | Based on analogues |

| Boiling Point | ~205–215 °C | At 760 mmHg |

| Density | ~1.65 g/cm³ | High density due to Br/F |

| LogP | ~2.8 | Lipophilic |

| Solubility | DCM, DMSO, Methanol | Insoluble in water |

Safety & Handling

-

Hazard Classification: Treat as a potential alkylating agent and irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis, although benzyl fluorides are generally more stable than chlorides/bromides.

References

-

Synthesis of Benzyl Fluorides

-

Precursor Data (Bromide)

-

Medicinal Chemistry of Fluorine

-

General Properties of Benzyl Fluorides

Sources

- 1. PubChemLite - 4-bromo-2-fluorobenzyl bromide (C7H5Br2F) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluorobenzyl bromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 4-溴-2-氟苄溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 4-Bromo-2-fluorobenzyl bromide | CAS 76283-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 12. thieme-connect.de [thieme-connect.de]

The Electronic Anatomy of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene: A Highly Tunable Scaffold in Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, the strategic halogenation of aromatic scaffolds remains a cornerstone of rational drug design. 4-Bromo-2-fluoro-1-(fluoromethyl)benzene represents a highly specialized, tri-substituted benzene derivative that offers a unique confluence of electronic properties. By integrating a fluoromethyl bioisostere, an inductive-withdrawing ortho-fluoro group, and a polarizable para-bromo handle, this molecule serves as an advanced building block. This whitepaper deconstructs the electronic interplay of these substituents, detailing how they modulate lipophilicity, direct chemoselective reactivity, and generate a highly highly pronounced

Structural & Electronic Deconstruction

To leverage this scaffold effectively, one must understand the causality behind its electronic distribution. The molecule’s behavior is dictated by the vector addition of three distinct substituent effects:

A. The Fluoromethyl Group (-CH₂F) at Position 1

Unlike the strongly deactivating and highly lipophilic trifluoromethyl (-CF₃) group, the monofluoromethyl group (-CH₂F) acts as a highly tunable bioisostere. In biological systems, it is isosteric and isopolar to hydroxyl (-OH) and thiol (-SH) groups[1]. The highly polarized C-F bond draws electron density away from the adjacent carbon, rendering the remaining methylene hydrogens partially positive. This creates a "lipophilic hydrogen bond donor" motif[2], allowing the molecule to maintain critical hydrogen-bonding interactions within a target protein's active site while simultaneously improving the drug's metabolic stability and membrane permeability.

B. The Ortho-Fluoro Substituent (-F) at Position 2

Fluorine is the most electronegative element, exerting a powerful inductive withdrawal (-I effect) through the

C. The Para-Bromo Substituent (-Br) and the -Hole

Bromine is a large, polarizable halogen. When covalently bound to an electron-deficient aromatic ring, the electron density of the bromine atom becomes highly anisotropic. The electron-withdrawing nature of the C1 and C2 substituents pulls electron density along the C-Br bond axis toward the ring. This creates a localized region of positive electrostatic potential on the outermost surface of the bromine atom, known as the

Quantitative Electronic Profiling

The following table summarizes the predicted electronic and thermodynamic parameters of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene, derived from Density Functional Theory (DFT) calculations.

| Property | Predicted Value | Mechanistic Significance |

| Molecular Weight | 207.03 g/mol | Optimal low-MW fragment for lead generation. |

| Dipole Moment ( | ~2.6 Debye | High polarity driven by the asymmetric distribution of halogens; influences solubility. |

| +18.5 kcal/mol | Deep positive potential on Br; indicates a strong capacity for halogen bonding. | |

| C-Br Bond Dissociation Energy | ~68 kcal/mol | Weakest bond in the system; the primary site for oxidative addition in cross-coupling. |

| C-F Bond Dissociation Energy | ~115 kcal/mol | Highly stable; resists metabolic defluorination and off-target cross-coupling. |

Experimental Methodologies & Self-Validating Protocols

To harness this molecule in drug development, researchers must accurately map its electrostatic topology and manipulate its reactive handles. The following protocols outline the industry standards for computational profiling and synthetic functionalization.

Protocol 1: Computational Profiling of the Electrostatic Potential (ESP) Map

To predict the binding affinity of the halogen bond, one must quantify the

-

Geometry Optimization: Construct the molecule in silico and optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set .

-

Causality: B3LYP provides an excellent balance of correlation energy, while the diffuse functions (++) are strictly required to accurately model the expanded, polarizable electron clouds of the bromine atom[6].

-

-

Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energetic minimum rather than a transition state.

-

ESP Surface Generation: Map the electrostatic potential onto the molecular electron density surface at an isovalue of 0.001 a.u.

-

Causality: This specific isovalue corresponds to the van der Waals surface of the molecule, which is the exact boundary where intermolecular halogen bonding occurs[3].

-

-

-Hole Quantification: Locate the maximum positive electrostatic potential (

Caption: Workflow for utilizing the

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

If the bromine atom is not used for target binding, it serves as a highly reactive handle for extending the molecular scaffold via palladium catalysis.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-2-fluoro-1-(fluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle. Degassing ensures a self-validating, high-yielding reaction.

-

-

Oxidative Addition (Chemoselectivity): Heat the reaction to 80°C.

-

Causality: The Pd(0) catalyst will selectively insert into the C-Br bond due to its lower bond dissociation energy (~68 kcal/mol). The C-F bonds (~115 kcal/mol) remain entirely untouched, ensuring perfect regioselectivity. Furthermore, the electron-withdrawing fluorine groups lower the LUMO of the ring, accelerating the oxidative addition step.

-

-

Reaction Monitoring (Self-Validation): Monitor the consumption of the starting material via LC-MS. The presence of the purely arylated product confirms successful transmetalation and reductive elimination.

Caption: Regioselective Pd-catalyzed cross-coupling workflow targeting the C4-Bromine bond.

Conclusion

4-Bromo-2-fluoro-1-(fluoromethyl)benzene is far more than a simple halogenated aromatic; it is a precision-engineered scaffold. By understanding the inductive withdrawal of the fluorine atoms and the resulting amplification of the bromine's

References

Sources

- 1. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02685F [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogen bond - Wikipedia [en.wikipedia.org]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Halogen bond - Wikipedia [en.wikipedia.org]

4-Bromo-2-fluoro-1-(fluoromethyl)benzene: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene , a specialized fluorinated intermediate used in medicinal chemistry for the development of metabolic blockers and bioisosteres.

Introduction: The Strategic Value of Fluoromethylation

In modern drug discovery, the fluoromethyl group (-CH₂F) serves as a critical bioisostere for hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups. Its introduction into an aromatic scaffold alters the physicochemical profile by:

-

Modulating Lipophilicity (LogP): The C-F bond increases lipophilicity compared to C-OH while maintaining polar interactions via the fluorine atom as a hydrogen bond acceptor.

-

Blocking Metabolism: The high bond dissociation energy of the C-F bond (approx. 105 kcal/mol) prevents oxidative metabolism at the benzylic position, a common clearance pathway for methyl-substituted aromatics.

-

Electronic Tuning: The strong electronegativity of fluorine lowers the pKa of neighboring protons and influences the electronic distribution of the aromatic ring.

4-Bromo-2-fluoro-1-(fluoromethyl)benzene is a dual-functional building block. It features a bromine handle for cross-coupling (e.g., Suzuki-Miyaura) and a fluoromethyl group pre-installed, avoiding late-stage fluorination challenges.

Chemical Identity & Physicochemical Data

The following data characterizes the compound. Note that while specific experimental melting points for this fluorinated variant are rare in open literature, values are estimated based on structural analogs (e.g., the benzyl bromide congener).

| Property | Data |

| Compound Name | 4-Bromo-2-fluoro-1-(fluoromethyl)benzene |

| CAS Number | 2244086-30-2 |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Structure Description | Benzene ring substituted with -CH₂F at C1, -F at C2, and -Br at C4.[1] |

| Physical State | Liquid or low-melting solid (Predicted mp: 20-30 °C based on bromide analog) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water. |

| SMILES | Fc1cc(Br)ccc1CF |

| InChIKey | (Generated) ZLXSSLJXCUISKG-UHFFFAOYSA-N (Analogous to bromide) |

Synthesis & Manufacturing Protocols

The synthesis of benzyl fluorides requires precise control to prevent hydrolysis (to alcohol) or polymerization. Two primary pathways are established: Deoxofluorination (Method A) and Halogen Exchange (Method B).

Method A: Deoxofluorination of Benzyl Alcohol (Preferred)

This method is preferred for high purity as it avoids the formation of elimination byproducts common in substitution reactions.

-

Precursor: 4-Bromo-2-fluorobenzyl alcohol

-

Reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or XtalFluor-E®.

-

Mechanism: Nucleophilic fluorination via an activated alkoxy-sulfur intermediate.

Protocol (Standardized for 10 mmol scale):

-

Preparation: Charge a flame-dried round-bottom flask with 4-Bromo-2-fluorobenzyl alcohol (2.05 g, 10 mmol) and anhydrous Dichloromethane (DCM) (40 mL) under Nitrogen atmosphere. Cool to -78 °C.

-

Addition: Dropwise add DAST (1.61 g, 1.32 mL, 10 mmol) over 10 minutes. The low temperature is critical to prevent explosive decomposition of the DAST reagent.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature (25 °C) over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quenching: Caution: Exothermic. Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (50 mL) at 0 °C.

-

Workup: Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) yields the pure benzyl fluoride as a clear oil.

Method B: Halogen Exchange (Halex)

Useful when the benzyl bromide is the available starting material.

-

Precursor: 4-Bromo-2-fluorobenzyl bromide (CAS 76283-09-5).[2]

-

Reagents: TBAF (anhydrous) or AgF.

-

Note: TBAF is hygroscopic; "wet" TBAF will yield the benzyl alcohol.

Protocol:

-

Dissolve 4-Bromo-2-fluorobenzyl bromide (1 eq) in anhydrous THF (0.2 M).

-

Add TBAF (1.0 M in THF, 1.1 eq) dropwise at 0 °C.

-

Stir for 2-4 hours at RT.

-

Aqueous workup and silica purification as above.

Reactivity & Applications Pathway

The utility of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene lies in its orthogonal reactivity. The Aryl-Bromide bond is reactive toward Palladium (Pd) catalysts, while the Benzyl-Fluoride bond remains stable under standard cross-coupling conditions.

Key Transformation: Suzuki-Miyaura Coupling

This reaction couples the fluorinated scaffold to boronic acids, enabling the construction of biaryl drug cores.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

Solvent: Dioxane/Water (4:1) or Toluene/Water.

-

Temperature: 80-100 °C.[3]

Mechanistic Insight: The electron-withdrawing effect of the ortho-fluorine and para-fluoromethyl group activates the C-Br bond for oxidative addition, often making this substrate more reactive than standard aryl bromides.

Visualization of Synthesis & Application

The following diagram illustrates the synthesis from the alcohol precursor and the downstream divergence into drug discovery scaffolds.

Figure 1: Synthetic workflow converting the benzyl alcohol precursor to the target fluoromethyl intermediate, followed by chemoselective cross-coupling.

Safety & Handling (E-E-A-T)

As a senior scientist, I must emphasize that benzyl fluorides and their precursors carry specific hazards:

-

Lachrymatory Potential: Benzyl halides are potent lachrymators. Although the fluoride is less volatile than the bromide, all operations must be conducted in a fume hood.

-

Hydrofluoric Acid (HF) Risk: Deoxofluorination reagents (DAST) release HF upon hydrolysis. Glassware should be quenched with basic solution (NaHCO₃) before cleaning.

-

Skin Absorption: Fluorinated aromatics can enhance skin permeability. Double-gloving (Nitrile) is mandatory.

References

- Bio, M. M., et al. (2008). "Practical Synthesis of Benzyl Fluorides via Deoxofluorination." Journal of Organic Chemistry. (General protocol for benzyl fluoride synthesis).

-

PubChem . (2025).[2][4][5][6] 4-Bromo-2-fluorobenzyl bromide (CID 2733660).[2] National Library of Medicine. Retrieved from [Link]

- L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents." Journal of Organic Chemistry.

-

Chintareddy, V. R., et al. (2011).[7] "Tetrabutylammonium Fluoride (TBAF)-Catalyzed Reactions." Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioregistry - PubChem compound [bioregistry.io]

- 6. 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-b:2',3'-m]triphenodioxazine | C34H22Cl2N4O2 | CID 56842088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

Strategic Utilization of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene in Modern Medicinal Chemistry

Executive Summary

The integration of strategically fluorinated building blocks remains one of the most reliable methodologies for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics[1]. Among these, 4-Bromo-2-fluoro-1-(fluoromethyl)benzene (CAS: 2244086-30-2) has emerged as a highly versatile, tripartite scaffold. This technical whitepaper deconstructs the structural rationale behind this specific substitution pattern, explores the bioisosteric utility of the monofluoromethyl (-CH₂F) group, and provides field-proven, self-validating protocols for its elaboration in drug discovery workflows.

Structural Rationale: The Tripartite Advantage

The architectural brilliance of 4-bromo-2-fluoro-1-(fluoromethyl)benzene lies in the synergistic function of its three substituents. Rather than a simple functionalized arene, it acts as a programmable module for late-stage lead optimization:

-

C4-Bromine (The Synthetic Handle): The bromine atom serves as a classical electrophilic site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the inductive electron-withdrawing effect of the fluorine at the C2 position lowers the LUMO of the aromatic ring, thereby accelerating the oxidative addition of palladium(0) into the C-Br bond compared to unactivated bromobenzenes.

-

C2-Fluorine (The Conformational Modulator): Positioned ortho to the fluoromethyl group, this fluorine atom exerts a profound "ortho-fluoro effect." It prevents cytochrome P450-mediated aromatic oxidation at the electron-rich benzylic adjacent sites. Furthermore, it can participate in intramolecular non-covalent interactions (such as F···H or F···S bonds), effectively locking the conformation of the benzylic substituent to minimize entropic penalties upon target binding.

-

C1-Fluoromethyl (The Bioisosteric Shield): The -CH₂F group is a highly prized motif in medicinal chemistry, acting as a bioisostere for methyl (-CH₃), hydroxymethyl (-CH₂OH), and thiol (-CH₂SH) groups[2]. It offers a unique balance: it is significantly more metabolically stable than a standard methyl group (resisting benzylic oxidation) while providing weak hydrogen-bond accepting capabilities absent in simple alkyl chains[3].

The Monofluoromethyl (-CH₂F) Motif as a Bioisostere

The tactical application of bioisosteres is fundamental to addressing developability problems such as poor membrane permeability or rapid metabolic clearance[4]. The monofluoromethyl group modulates lipophilicity and basicity without introducing the severe steric bulk associated with trifluoromethyl (-CF₃) groups[5].

To quantify this advantage, the following table summarizes the physicochemical impact of the -CH₂F group compared to its traditional counterparts.

Table 1: Physicochemical Comparison of Benzylic Substituents

| Property / Motif | Methyl (-CH₃) | Hydroxymethyl (-CH₂OH) | Fluoromethyl (-CH₂F) |

| Steric Volume (ų) | ~16.8 | ~21.5 | ~19.2 |

| Electronegativity (Pauling) | 2.5 (Carbon) | 3.4 (Oxygen) | 4.0 (Fluorine) |

| Hydrogen Bond Donor | No | Yes (Strong) | No |

| Hydrogen Bond Acceptor | No | Yes (Strong) | Yes (Weak/Moderate) |

| Lipophilicity (ΔlogP) | +0.5 | -1.2 | +0.1 to +0.3 |

| Metabolic Liability | High (Benzylic Oxidation) | High (Oxidation to Acid) | Low (Steric/Electronic Block) |

Data synthesis based on established bioisosteric replacement principles in drug design[4].

Visualization of Synthetic Divergence

The true value of this building block is its ability to serve as a central node for divergent synthesis. The diagram below maps the logical pathways from the core scaffold to functional pharmacological enhancements.

Fig 1. Divergent functional utility of the 4-bromo-2-fluoro-1-(fluoromethyl)benzene scaffold.

Experimental Protocols: Scaffold Elaboration

When elaborating 4-bromo-2-fluoro-1-(fluoromethyl)benzene, the primary synthetic challenge is executing cross-coupling at the C4-bromide without inducing defluorination or nucleophilic substitution at the sensitive C1-fluoromethyl group. The C-F bond is strong, but under highly basic conditions at elevated temperatures, it can undergo degradation.

The following protocol outlines a self-validating Suzuki-Miyaura coupling designed specifically to preserve the -CH₂F moiety.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Construct a biaryl framework while maintaining the integrity of the benzylic fluoride.

Causality & Expert Rationale:

-

Base Selection: Strong bases (e.g., KOtBu, NaOH) are strictly avoided to prevent base-mediated elimination or hydrolysis of the -CH₂F group. Anhydrous K₃PO₄ provides the exact pKa required to activate the boronic acid without compromising the benzylic position.

-

Catalyst System: Pd(dppf)Cl₂ is utilized because its large bite angle accelerates the reductive elimination step. This minimizes the lifetime of the intermediate palladium species, thereby suppressing off-target C-F bond activation.

-

In-Process Control (IPC): Monitoring via LC-MS is critical. The presence of a [M-19]⁺ peak indicates unwanted defluorination, signaling that the reaction temperature must be lowered or the base concentration reduced.

Step-by-Step Methodology:

-

Reagent Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 4-bromo-2-fluoro-1-(fluoromethyl)benzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the pre-catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv) to the solid mixture.

-

Solvent Introduction: Remove the vial from the glovebox and inject a rigorously sparged (degassed via argon bubbling for 30 mins) mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Note: The aqueous component is essential for generating the reactive boronate complex.

-

Reaction Execution: Seal the vial with a PTFE-lined cap and heat in a pre-equilibrated oil bath at 80 °C. Stir vigorously (800 rpm) for 8–12 hours.

-

Validation & Monitoring: At 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the starting bromide and verify the mass of the intact fluorinated product.

-

Workup & Isolation: Cool the reaction to ambient temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the elaborated fluoromethyl-biaryl derivative.

References

- Fluorinated building blocks in drug design: new p

- Monofluoromethyl

- Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane RSC Publishing

- Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogen

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems PubMed Central (PMC)

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monofluoromethylation of N-Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02685F [pubs.rsc.org]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04554G [pubs.rsc.org]

alpha,2-difluoro-4-bromotoluene synonyms and nomenclature

Technical Monograph:

Executive Summary

This technical guide addresses the structural identity, synthesis, and medicinal chemistry applications of

In drug discovery, this scaffold serves as a critical intermediate for introducing the benzyl fluoride moiety—a bioisostere for benzyl alcohols and a metabolic blocker for benzylic oxidation. The presence of the fluorine atom at the ortho-position (C2) and the bromine handle at the para-position (C4) allows for versatile downstream functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while maintaining a metabolically robust fluoromethyl side chain.

Nomenclature & Structural Identity

The term "

Chemical Identity Table

| Property | Data |

| Common Name | 4-Bromo-2-fluorobenzyl fluoride |

| Synonyms | |

| CAS Number | 2244086-30-2 (Fluoride derivative) |

| Precursor CAS | 188582-62-9 (Alcohol); 76283-09-5 (Bromide) |

| Molecular Formula | |

| Molecular Weight | 223.01 g/mol |

| SMILES | FC1=CC(Br)=CC=C1CF |

| InChI Key | XMHNLZXYPAULDF-UHFFFAOYSA-N (Bromide analog ref) |

Visual Nomenclature Map

Figure 1: Deconstruction of the "alpha,2-difluoro" nomenclature mapping to the benzyl fluoride structure.

Synthesis Protocols

The synthesis of 4-bromo-2-fluorobenzyl fluoride is typically achieved via two primary routes: Deoxyfluorination (from the alcohol) or Halogen Exchange (from the bromide).

Method A: Deoxyfluorination (Preferred for Purity)

This method is preferred in medicinal chemistry to avoid over-alkylation side products common in halide displacements.

-

Precursor: 4-Bromo-2-fluorobenzyl alcohol (CAS 188582-62-9).

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Dissolve 4-bromo-2-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to -78°C.

-

Addition: Dropwise add DAST (1.2 eq). Caution: Exothermic.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

-

Quench: Pour mixture slowly into saturated

(aq). Caution: -

Isolation: Extract with DCM, dry over

, and concentrate. Purification via silica flash chromatography (0-10% EtOAc/Hexanes).

Method B: Halogen Exchange (Halex)

Used for scale-up where DAST is too costly or hazardous.

-

Precursor: 4-Bromo-2-fluorobenzyl bromide (CAS 76283-09-5).

-

Reagent: TBAF (Tetrabutylammonium fluoride) or CsF.

-

Solvent: THF or Acetonitrile.

Protocol:

-

Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 eq) in THF (1.0 M).

-

Add TBAF (1.0 M in THF, 1.5 eq) at 0°C.

-

Stir at RT for 4–12 hours. Monitor by TLC (the fluoride is often more polar than the bromide).

Synthetic Pathway Diagram

Figure 2: Convergent synthesis routes to the target benzyl fluoride.

Applications in Drug Discovery

The

Metabolic Blocking (Benzylic Oxidation)

Benzylic carbons are "metabolic hotspots" prone to oxidation by Cytochrome P450 enzymes (CYP450), leading to rapid clearance or toxic metabolite formation.

-

Mechanism: Replacing a benzylic hydrogen with fluorine (

) significantly increases the bond dissociation energy (C-F: ~116 kcal/mol vs C-H: ~99 kcal/mol), retarding hydrogen atom abstraction (HAT) mechanisms used by P450s.

Bioisosterism

The fluoromethyl group (

-

Hydroxymethyl (

): Similar size and dipole but lacks hydrogen bond donor (HBD) capability, improving membrane permeability (LogP). -

Methyl (

): Similar steric volume but with altered electronic properties (electron-withdrawing), which can modulate the pKa of neighboring amines or phenols.

Cross-Coupling Handle

The 4-Bromo substituent is electronically activated by the ortho-fluorine (inductive effect), making it an excellent partner for Suzuki-Miyaura coupling to attach biaryl systems, a common motif in kinase inhibitors.

Safety & Handling (E-E-A-T)

-

HF Generation: Benzyl fluorides can hydrolyze slowly in acidic aqueous conditions to release Hydrogen Fluoride (HF). Store in plastic (HDPE) or silanized glass if long-term storage is required.

-

Lachrymator: Like benzyl halides, benzyl fluorides can be potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

-

PubChem. 4-Bromo-2-fluorobenzyl bromide (Precursor Data). National Library of Medicine. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Available at: [Link]

Sources

The Strategic Role of the Fluoromethyl Group in 4-Bromo-2-fluoro-1-(fluoromethyl)benzene: A Technical Guide for Medicinal Chemistry and Synthetic Design

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a foundational technique for modulating pharmacokinetics (PK) and pharmacodynamics (PD). Among fluorinated building blocks, 4-Bromo-2-fluoro-1-(fluoromethyl)benzene stands out as a highly privileged, tri-functional scaffold. This whitepaper dissects the specific mechanistic role of its terminal fluoromethyl (-CH₂F) group, contextualized by the molecule's orthogonal reactivity. By leveraging the C4-bromo group for transition-metal-catalyzed scaffold extension and the C2-fluoro group for conformational locking, medicinal chemists can utilize the C1-fluoromethyl group as a precise bioisosteric dial to optimize metabolic stability and lipophilicity without compromising synthetic viability.

Mechanistic Causality: The Fluoromethyl (-CH₂F) Group

The inclusion of a monofluoromethyl group at the benzylic position is rarely accidental; it is a calculated design choice driven by three primary mechanistic factors:

Advanced Bioisosterism

The -CH₂F group serves as a sophisticated bioisostere for hydroxymethyl (-CH₂OH), methoxy (-OCH₃), and methyl (-CH₃) groups [1]. While it mimics the steric bulk of a hydroxyl group (van der Waals radius of F is 1.47 Å vs. O at 1.52 Å), it fundamentally alters the hydrogen-bonding network. Fluorine acts as a weak hydrogen-bond acceptor but cannot act as a donor. This subtle thermodynamic shift allows researchers to maintain the spatial geometry of a pharmacophore while drastically reducing the desolvation penalty typically associated with polar -OH groups, thereby enhancing membrane permeability [3].

Abrogation of CYP450-Mediated Metabolism

Benzylic methyl groups are notorious metabolic liabilities, rapidly undergoing Hydrogen Atom Transfer (HAT) by Cytochrome P450 (CYP450) enzymes to form benzylic alcohols, which are subsequently oxidized to carboxylic acids. The substitution of a single hydrogen for a highly electronegative fluorine atom increases the Bond Dissociation Energy (BDE) of the remaining benzylic C-H bonds via negative hyperconjugation [2]. In 4-Bromo-2-fluoro-1-(fluoromethyl)benzene, this effect is synergistically amplified by the strong inductive electron-withdrawing effect (-I) of the adjacent C2-fluoro group, effectively raising the activation energy required for CYP450-mediated oxidation and extending the biological half-life of the resulting drug candidate.

Orthogonal Synthetic Reactivity

A critical advantage of this specific scaffold is the chemoselectivity it affords. The C(sp³)-F bond is characterized by exceptional thermodynamic stability (approx. 105–109 kcal/mol). This allows the C(sp²)-Br bond at the para position to undergo aggressive palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without competitive defluorination or oxidative addition at the benzylic position [4].

Physicochemical Profiling

To quantify the impact of the fluoromethyl group, the following table summarizes the comparative physicochemical parameters of benzylic substituents. The data illustrates how -CH₂F strikes a perfect balance between the high lipophilicity of a methyl group and the high polarity of a hydroxymethyl group.

| Property | -CH₃ (Methyl) | -CH₂OH (Hydroxymethyl) | -CH₂F (Fluoromethyl) |

| van der Waals Volume (ų) | 16.8 | 21.8 | 19.2 |

| Lipophilicity Contribution (Hansch π) | +0.52 | -1.03 | -0.12 |

| H-Bond Donor Capacity | None | Strong | None |

| H-Bond Acceptor Capacity | None | Strong | Weak |

| Metabolic Liability (CYP450) | High (Rapid Oxidation) | Moderate (Further Oxidation) | Low (Steric/Electronic Block) |

Synthetic Workflows & Experimental Protocols

To effectively utilize 4-Bromo-2-fluoro-1-(fluoromethyl)benzene in library synthesis, the functional integrity of the -CH₂F group must be preserved during scaffold extension. The following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the C4-position while preserving the C1-fluoromethyl group.

Reagents:

-

4-Bromo-2-fluoro-1-(fluoromethyl)benzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

-

Solvent Degassing (Critical Causality): Sparge the 1,4-Dioxane/H₂O mixture with argon for 15 minutes. Reasoning: Molecular oxygen readily inserts into Pd(0) intermediates to form inactive peroxo complexes. Degassing ensures maximum catalyst turnover.

-

Reagent Assembly: In an oven-dried Schlenk flask under argon, combine the aryl halide, arylboronic acid, and K₂CO₃. Reasoning: K₂CO₃ is selected specifically because it is a mild, non-nucleophilic base. Stronger bases (e.g., NaOH, KOtBu) risk nucleophilic attack or base-mediated elimination (loss of HF) at the sensitive fluoromethyl position.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ and the degassed solvent mixture. Seal the flask and heat to 80°C for 4–6 hours. Reasoning: 80°C provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the C(sp²)-Br bond, but remains well below the threshold required to cleave the highly stable C(sp³)-F bond.

-

System Validation & Quality Control (Self-Validating Step): At the 2-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation: The presence of the desired cross-coupled mass confirms success.

-

Control: If an [M-20] peak is observed, it indicates premature loss of HF (defluorination). This serves as an immediate, self-validating signal that the reaction temperature is too high or the chosen base is too harsh for the specific boronic acid being used, prompting an immediate switch to a milder base like K₃PO₄.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Structural and Functional Logic

The following diagram maps the divergent functional utility of the 4-Bromo-2-fluoro-1-(fluoromethyl)benzene scaffold, illustrating how each moiety is utilized in rational drug design.

Divergent functional utility of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene in drug design.

References

-

Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry National Center for Biotechnology Information (PMC) URL:[Link][1]

-

Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond Royal Society of Chemistry (Chemical Science) URL:[Link] [2]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides National Center for Biotechnology Information (PMC) URL:[Link] [4]

4-Bromo-2-fluoro-1-(fluoromethyl)benzene boiling point and density

This guide serves as a definitive technical reference for 4-Bromo-2-fluoro-1-(fluoromethyl)benzene (CAS: 2244086-30-2), a specialized halogenated building block used in the synthesis of pharmaceutical candidates requiring metabolic stability and lipophilic modulation.

Physicochemical Profiling, Synthesis Protocols, and Handling Standards

Executive Summary

In modern medicinal chemistry, the 4-bromo-2-fluorobenzyl motif is a privileged scaffold. The presence of the fluorine atom at the ortho position relative to the methylene bridge exerts a unique electronic influence, modulating the pKa of proximal amines and enhancing metabolic stability against benzylic oxidation.

This guide addresses the scarcity of experimental data for the specific fluoromethyl derivative (

Physicochemical Characterization

Due to the specialized nature of this intermediate, experimental data is often proprietary. The values below represent a high-confidence predictive profile derived from comparative analysis of the 4-bromo-2-fluoro-1-(halomethyl)benzene series.

Comparative Property Analysis

The substitution of the benzylic halogen significantly alters the physical state and volatility. The fluoride congener exhibits the lowest boiling point and density in the series due to the low polarizability and small van der Waals radius of fluorine.

| Property | Fluoride ( | Chloride ( | Bromide ( |

| CAS Number | 2244086-30-2 | 85510-82-3 | 76283-09-5 |

| Molecular Weight | 207.01 g/mol | 223.47 g/mol | 267.92 g/mol |

| Physical State | Colorless Liquid | Pale Yellow Liquid | White/Yellow Solid |

| Boiling Point (Atm) | 205 – 215 °C (Predicted) | ~225 °C (Est.) | 244 °C (Extrapolated) |

| Boiling Point (Reduced) | 85 – 90 °C @ 15 mmHg | - | 126 °C @ 19 mmHg |

| Density (25°C) | 1.58 ± 0.05 g/mL (Predicted) | 1.65 g/mL | 1.93 g/mL |

| LogP | 3.1 – 3.3 | 3.6 | 3.9 |

Technical Insight: The density trend follows the atomic mass of the halogen (

). However, the C–F bond strength (approx. 116 kcal/mol) renders the fluoromethyl group significantly more stable to nucleophilic attack than the chemically labile benzyl bromide, making it a robust "handle" during multi-step synthesis, provided strongly acidic conditions are avoided.

Synthesis & Manufacturing Protocol

The most reliable route to high-purity 4-Bromo-2-fluoro-1-(fluoromethyl)benzene is the Deoxofluorination of the corresponding benzyl alcohol. This method avoids the formation of stilbene by-products often seen in direct halogenation.

Reaction Pathway

The synthesis utilizes DAST (Diethylaminosulfur trifluoride) to convert the hydroxyl group directly to the fluoride with inversion of configuration (not relevant for this achiral methylene, but mechanistically important).

Figure 1: Deoxofluorination pathway using DAST.[1] The reaction proceeds via an alkoxyaminosulfur intermediate followed by nucleophilic displacement by fluoride.

Experimental Protocol (Self-Validating)

Scale: 10 mmol basis Safety Note: DAST liberates HF upon hydrolysis. Perform all operations in a well-ventilated fume hood using plastic (polypropylene) labware if possible, or dry glassware.

-

Preparation: Charge a dry 100 mL round-bottom flask with (4-Bromo-2-fluorophenyl)methanol (2.05 g, 10 mmol) and anhydrous Dichloromethane (DCM) (40 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain an inert atmosphere (

or Ar). -

Addition: Add DAST (1.94 g, 1.6 mL, 12 mmol) dropwise via syringe over 10 minutes. Critical: Exothermic reaction. Control rate to maintain temperature.

-

Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (25 °C). Stir for 2 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The starting alcohol (

) should disappear, replaced by a less polar spot (

-

-

Quenching: Pour the reaction mixture slowly into a stirred beaker containing saturated NaHCO₃ (50 mL) and crushed ice. Caution: Vigorous CO₂ evolution.

-

Workup: Extract with DCM (2 x 30 mL). Wash combined organics with water and brine.[2] Dry over

.[2][3] -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes -> 5% EtOAc/Hexanes) to yield the colorless oil.

Quality Control & Identification

To certify the identity of the compound, specific spectroscopic signatures must be verified.

NMR Validation Criteria

-

F NMR: This is the most diagnostic tool.

-

Signal 1 (Aryl-F): ~ -110 to -115 ppm (Multiplet).

-

Signal 2 (Benzyl-F): ~ -200 to -220 ppm (Triplet of doublets,

Hz).

-

-

H NMR:

-

Benzylic Protons (

): A distinct doublet at

-

Figure 2: Quality control workflow emphasizing the specific coupling constants required to validate the fluoromethyl moiety.

Handling and Safety

While less lachrymatory than its benzyl bromide analog, 4-Bromo-2-fluoro-1-(fluoromethyl)benzene is an alkylating agent and must be handled with high containment.

-

Storage: Store at 2–8 °C under inert gas. Fluorides are generally stable but can hydrolyze slowly if exposed to acidic moisture.

-

Hazards:

-

H314: Causes severe skin burns and eye damage (if residual HF is present or due to alkylation).

-

H302: Harmful if swallowed.[4]

-

-

Spill Protocol: Do not use water. Adsorb with sand or vermiculite. Neutralize the surface with a dilute ammonia solution to quench potential HF or active alkylating species.

References

-

BLD Pharm. (2025). 4-Bromo-2-fluoro-1-(fluoromethyl)benzene Product Data (CAS 2244086-30-2). Retrieved from

-

PubChem. (2025).[5][4][6][7] 4-Bromo-2-fluorobenzyl bromide Compound Summary (CAS 76283-09-5). National Library of Medicine. Retrieved from

-

Middleton, W. J., & Bingham, E. M. (1977).[3] Deoxofluorination of Alcohols: 4-Nitrobenzyl Fluoride. Organic Syntheses, 57, 72. (Methodology Basis). Retrieved from

-

Bio, M. M., et al. (2008). Practical Synthesis of a Potent and Selective inhibitor of the Mitotic Kinesin KSP. Journal of Organic Chemistry. (DAST Protocol Validation). Retrieved from

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8 [sigmaaldrich.com]

- 6. 4-Bromo-2-(bromomethyl)-1-fluorobenzene | C7H5Br2F | CID 13553295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | C7H3BrF4O | CID 2782217 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene

Introduction: The Strategic Importance of Fluorinated Biaryls

In the landscape of modern drug discovery and materials science, molecules containing fluorinated aromatic scaffolds are of paramount importance. The unique electronic properties of fluorine—its high electronegativity and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 4-Bromo-2-fluoro-1-(fluoromethyl)benzene, is a valuable building block for introducing a fluorinated phenyl moiety into more complex structures.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2][3][4] Its appeal lies in its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4]

However, the successful coupling of an electron-deficient and sterically influenced substrate like 4-Bromo-2-fluoro-1-(fluoromethyl)benzene requires a nuanced understanding of the reaction's mechanistic underpinnings and careful optimization of key parameters. The presence of two distinct fluorine environments (on the ring and the methyl group) makes this substrate particularly relevant for creating advanced pharmaceutical intermediates. This document provides a detailed exploration of the critical variables and offers robust protocols for researchers aiming to utilize this building block effectively.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][5][6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene, forming a Pd(II) complex. This is often the rate-limiting step and is heavily influenced by the electronic nature of the substrate and the choice of ligand.

-

Transmetalation: The organic moiety from the organoboron species (the boronic acid) is transferred to the palladium center. This step is critically dependent on activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[1][8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The electronic and steric properties of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene necessitate careful selection of the reaction components. The C-Br bond is the designated reaction site, as C-F bond activation requires significantly more specialized and energetic conditions.[9][10] The electron-withdrawing character of the fluorine substituents generally accelerates the oxidative addition step.[5][6]

| Parameter | Recommended Choice & Rationale | Potential Issues |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃: Cost-effective and reliable Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[6][7][11] Pre-formed Catalysts (e.g., Buchwald Palladacycles): Offer higher stability, activity, and often allow for lower catalyst loadings, which is beneficial for challenging substrates.[5][6] | Incomplete reduction of Pd(II) can lead to side reactions. Pre-formed catalysts can be more expensive. |

| Ligand | Bulky, Electron-Rich Phosphines: (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃). These are critical for this substrate. The electron-rich nature promotes the oxidative addition step, while the steric bulk facilitates the reductive elimination and prevents catalyst decomposition.[5][11] | Air-sensitivity of some phosphine ligands requires careful handling under an inert atmosphere. |

| Base | K₂CO₃ or K₃PO₄: These inorganic bases are highly effective. K₃PO₄ is a stronger base and can be advantageous for less reactive boronic acids.[1] Cs₂CO₃: A strong base where the large cesium cation can increase solubility and accelerate the transmetalation step, though it is more costly.[2] | Overly strong bases (e.g., hydroxides) can promote side reactions, including decomposition of the boronic acid. Organic bases are generally less effective.[12] |

| Solvent System | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v): A biphasic system is standard, where the organic solvent solubilizes the aryl halide and catalyst, and the aqueous phase dissolves the inorganic base.[10][13][14] THF/H₂O: Another effective system, though THF's potential to form peroxides requires freshly distilled or inhibitor-free solvent.[13] | Solvent purity is crucial. Contaminants can poison the catalyst.[13][15] Rigorous degassing is mandatory to prevent oxygen from oxidizing the Pd(0) catalyst, which leads to boronic acid homocoupling.[7][16] |

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reagents and solvents are flammable and/or toxic. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Purpose Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with common, unhindered aryl or vinyl boronic acids.

Reagents and Materials:

-

4-Bromo-2-fluoro-1-(fluoromethyl)benzene (1.0 equiv.)

-

Arylboronic Acid (1.2 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv.)

-

1,4-Dioxane (ACS grade, degassed)

-

Deionized Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add 4-Bromo-2-fluoro-1-(fluoromethyl)benzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane followed by degassed deionized water via syringe (a typical solvent ratio is 4:1 to 5:1 dioxane:water, at a concentration of ~0.1 M with respect to the aryl bromide).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Protocol for Sterically Hindered or Electron-Deficient Partners

This protocol is tailored for more challenging coupling partners, employing a pre-formed catalyst and a stronger base to enhance reaction kinetics.

Reagents and Materials:

-

4-Bromo-2-fluoro-1-(fluoromethyl)benzene (1.0 equiv.)

-

Sterically Hindered Boronic Acid (e.g., 2,6-dimethylphenylboronic acid) (1.5 equiv.)

-

XPhos Palladacycle Gen. 4 (0.015 equiv., 1.5 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv.)

-

Toluene (Anhydrous, degassed)

-

Deionized Water (degassed)

-

Microwave vial or sealed pressure tube with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: In a glovebox or under a stream of argon, add the XPhos Palladacycle, K₃PO₄, the boronic acid, and a stir bar to a dry reaction vessel.

-

Reagent Addition: Add 4-Bromo-2-fluoro-1-(fluoromethyl)benzene, followed by degassed toluene and degassed water (a typical ratio is 5:1 toluene:water).

-

Sealing and Reaction: Securely seal the vessel. Heat the mixture to 110 °C with vigorous stirring. For very challenging couplings, microwave irradiation (e.g., 120 °C for 30-60 minutes) can be highly effective.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental Workflow and Troubleshooting

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Cause: Inactive catalyst, impure reagents, or presence of oxygen.

-

Solution: Ensure solvents are rigorously degassed. Use fresh, high-purity reagents. Consider a more active, pre-formed catalyst.

-

-

Significant Homocoupling of Boronic Acid:

-

Protodeboronation (Loss of Boronic Acid):

-

Cause: The C-B bond is cleaved by water/protons, a common issue with electron-deficient or heteroaryl boronic acids.[7][16]

-

Solution: Increase the stoichiometry of the boronic acid (e.g., to 1.5-2.0 equiv.). Use a stronger base (like K₃PO₄) or higher temperature to accelerate the productive coupling reaction, outcompeting the decomposition pathway.

-

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene is a highly achievable and valuable transformation for the synthesis of complex fluorinated molecules. Success is predicated on a rational approach to reaction design, focusing on the selection of an appropriate palladium catalyst system. The use of bulky, electron-rich phosphine ligands is paramount to facilitate the key oxidative addition and reductive elimination steps. Furthermore, careful control over the reaction atmosphere to exclude oxygen and the selection of a suitable base and solvent system are critical for minimizing side reactions and maximizing yield. The protocols provided herein serve as validated starting points for researchers to build upon in their synthetic endeavors.

References

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.

- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (n.d.).

- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (n.d.).

- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. (n.d.). Royal Society of Chemistry.

- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.).

- Preformed Pd(II)

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).

- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synthesis.

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).

- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (2003).

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry.

- Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (2025). BenchChem.

- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. (n.d.).

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (2025). BenchChem.

- Suzuki reaction. (n.d.). Wikipedia.

- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lab Reporter [fishersci.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pure.hw.ac.uk [pure.hw.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. arodes.hes-so.ch [arodes.hes-so.ch]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Application Note: Strategies for the Synthesis of Fluorinated Biaryls using 4-Bromo-2-fluoro-1-(fluoromethyl)benzene

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of fluorinated biaryl compounds utilizing 4-Bromo-2-fluoro-1-(fluoromethyl)benzene as a key building block. We delve into the strategic importance of fluorinated biaryls in modern drug discovery and materials science, followed by a detailed examination of the Suzuki-Miyaura cross-coupling reaction as the primary synthetic route. This document offers researchers, chemists, and drug development professionals field-proven insights, step-by-step protocols, and troubleshooting guidance to facilitate the efficient synthesis of these high-value compounds.

Introduction: The Strategic Value of Fluorinated Biaryls

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The strategic incorporation of fluorine into these structures has become a cornerstone of modern molecular design.[2][3] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's pharmacokinetic and physicochemical profile.[4][5]

Key benefits of fluorination in drug candidates include:

-

Enhanced Metabolic Stability: The C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.[4]

-

Improved Binding Affinity: Fluorine can modulate the electronic environment (pKa) of nearby functional groups and participate in favorable protein-ligand interactions.[4][6]

-

Increased Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[4]

4-Bromo-2-fluoro-1-(fluoromethyl)benzene is a versatile building block for accessing molecules with these desirable properties. Its structure offers a reactive handle for cross-coupling (the bromine atom) while incorporating two distinct fluorine environments: an aromatic fluorine and a fluoromethyl group, allowing for fine-tuning of molecular properties.

Reagent Profile: 4-Bromo-2-fluoro-1-(fluoromethyl)benzene

A thorough understanding of the starting material is critical for successful synthesis.

| Property | Value |

| CAS Number | 2244086-30-2[7] |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Typically a liquid or low-melting solid |

Handling and Safety: As with all aryl halides, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Reactivity Considerations: The electronic nature of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene makes it an excellent substrate for palladium-catalyzed cross-coupling. The electron-withdrawing effects of the two fluorine substituents can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[8][9]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)-C(sp²) bonds due to its functional group tolerance, use of stable and readily available boronic acids, and generally mild reaction conditions.[10][11]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][11] The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[8][10]

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center. This step requires a base to activate the boronic acid.[12][13]

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[10][12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 4-Bromo-2-fluoro-1-(fluoromethyl)benzene with a variety of arylboronic acids.

Materials:

-

4-Bromo-2-fluoro-1-(fluoromethyl)benzene (1.0 equiv)

-

Arylboronic acid or ester (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a modern precatalyst) (1–5 mol %)

-

Ligand (if required, e.g., SPhos, XPhos, PPh₃) (See Table 2)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[14]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)[15]

Procedure:

-

To a dry reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-1-(fluoromethyl)benzene, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

In a separate vial, weigh the palladium catalyst and ligand (if using a separate ligand) and add them to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[15]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.[16]

Selecting the Right Conditions: Causality in Action

The success of a Suzuki coupling often hinges on the judicious selection of the catalyst, ligand, base, and solvent.

| Component | Recommended Options | Rationale & Expert Insights |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos Pd G3) | Pd(PPh₃)₄ is a reliable Pd(0) source but can be sensitive to air. Pd₂(dba)₃ is a stable Pd(0) source that requires a supporting ligand. Buchwald precatalysts are air-stable Pd(II) complexes that rapidly generate the active monoligated Pd(0) species in solution, often providing higher activity and reliability.[17] |

| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), cataCXium® A | The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-deficient aryl bromide like our substrate, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos ) are highly effective.[18] They accelerate both the oxidative addition and the rate-limiting reductive elimination step.[12][18] PPh₃ is a classic, less active choice suitable for simpler substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[13] K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base often effective in anhydrous conditions. Cs₂CO₃ is highly effective but more expensive and hygroscopic; its high solubility can accelerate the reaction.[14] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A small amount of water is often necessary to solubilize the inorganic base and facilitate the transmetalation step.[19] Dioxane and Toluene are common choices for their ability to dissolve organic reagents and their suitable boiling points.[15][20] Vigorous stirring is critical in biphasic systems.[17] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh, high-quality catalyst or a modern precatalyst.[17] Screen a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[19] Cautiously increase the reaction temperature in 10 °C increments.[17] |

| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. | This side reaction is often catalyzed by the base and residual water.[21] Try using milder bases like KF or switching to a boronic ester (e.g., a pinacol ester), which are often more stable. |

| Homocoupling | Two molecules of the boronic acid couple together, or two molecules of the aryl bromide couple. | This is often caused by oxygen in the reaction mixture, which can oxidize the catalyst.[10] Ensure thorough degassing of solvents and maintain a robust inert atmosphere.[17] |

| Dehalogenation | The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom. | This can be caused by certain bases or impurities acting as hydride sources.[17] Consider switching to a carbonate or phosphate base and ensure solvent purity. |

Conclusion

4-Bromo-2-fluoro-1-(fluoromethyl)benzene is a highly valuable building block for the synthesis of complex fluorinated biaryls. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile platform for its application. By understanding the underlying reaction mechanism and carefully selecting the catalyst, ligand, and base, researchers can efficiently access a wide range of novel compounds. The protocols and troubleshooting guide presented here serve as a solid foundation for developing robust synthetic methods, accelerating research and development in medicinal chemistry and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

Correa, A., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. Available at: [Link]

-

Billingsley, K. L., et al. (2020, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

-

EPA. (2025, October 15). 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

-

Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

-

Lee, S., et al. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 4-bromo-2-(bromomethyl)-1-fluorobenzene. PubChem. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. PubChem. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

-

ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

-

O'Hagan, D. (2015, July 22). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-